N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Overview
Description
The compound is an organic molecule with a benzotriazole moiety, a naphthyl group, and a phenylacetamide group . These groups are common in various organic compounds and have unique chemical properties. The benzotriazole group is often used in various fields such as corrosion inhibitors, antifreeze, and pharmaceuticals . The naphthyl group is a common structure in many organic compounds and can contribute to the compound’s fluorescence . The phenylacetamide group is a common feature in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the functional groups present. For example, the benzotriazole group can participate in various reactions such as substitution reactions and coupling reactions . The naphthyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its molecular structure. For example, the presence of the benzotriazole group could make the compound resistant to heat and oxidation . The naphthyl group could contribute to the compound’s fluorescence .Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its properties and potential applications. For example, if it has useful pharmaceutical properties, future research could focus on optimizing its structure for better efficacy or lower side effects . If it has useful material properties, future research could focus on finding new applications for it .
properties
IUPAC Name |
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(15-17-7-2-1-3-8-17)25-19-13-14-21-22(16-19)27-28(26-21)23-12-6-10-18-9-4-5-11-20(18)23/h1-14,16H,15H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDYZYKXIJDUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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